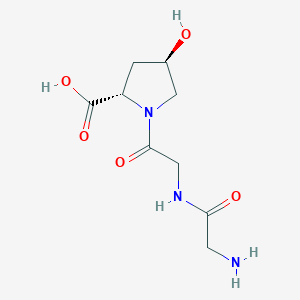
Glycylglycyl-(4R)-4-hydroxy-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylglycyl-(4R)-4-hydroxy-L-proline is a tripeptide composed of two glycine molecules and one (4R)-4-hydroxy-L-proline molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-(4R)-4-hydroxy-L-proline typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected glycine is then coupled with (4R)-4-hydroxy-L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is then coupled with another glycine molecule under similar conditions to form the tripeptide. Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. In this method, the amino acids are sequentially added to a solid resin, and the peptide is cleaved from the resin after synthesis. Solution-phase synthesis, on the other hand, involves the coupling of amino acids in solution, followed by purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycylglycyl-(4R)-4-hydroxy-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the (4R)-4-hydroxy-L-proline can be oxidized to form a ketone.
Reduction: The carbonyl groups in the peptide bonds can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Glycylglycyl-(4R)-4-hydroxy-L-proline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate recognition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of Glycylglycyl-(4R)-4-hydroxy-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, modulating their activity and influencing biochemical pathways. Additionally, its structural properties allow it to interact with cell membranes, potentially affecting cellular signaling and transport processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine molecules, lacking the (4R)-4-hydroxy-L-proline moiety.
Glycylglycylglycine: A tripeptide composed of three glycine molecules, also lacking the (4R)-4-hydroxy-L-proline moiety.
(4R)-4-Hydroxy-L-proline: An amino acid with a hydroxyl group on the fourth carbon, lacking the glycine residues.
Uniqueness
Glycylglycyl-(4R)-4-hydroxy-L-proline is unique due to the presence of both glycine and (4R)-4-hydroxy-L-proline in its structure. This combination imparts distinct physicochemical properties, such as increased solubility and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
648881-64-5 |
|---|---|
Formule moléculaire |
C9H15N3O5 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
(2S,4R)-1-[2-[(2-aminoacetyl)amino]acetyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O5/c10-2-7(14)11-3-8(15)12-4-5(13)1-6(12)9(16)17/h5-6,13H,1-4,10H2,(H,11,14)(H,16,17)/t5-,6+/m1/s1 |
Clé InChI |
OOVDDBXADUBLSD-RITPCOANSA-N |
SMILES isomérique |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)CNC(=O)CN)O |
SMILES canonique |
C1C(CN(C1C(=O)O)C(=O)CNC(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B12608570.png)
![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)
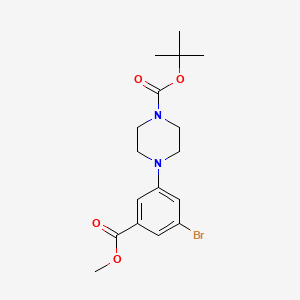
![2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)-](/img/structure/B12608579.png)

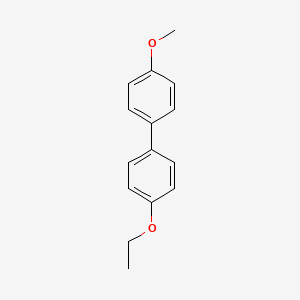
![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)
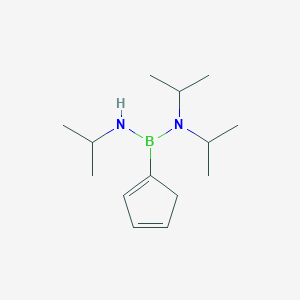
![9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608620.png)
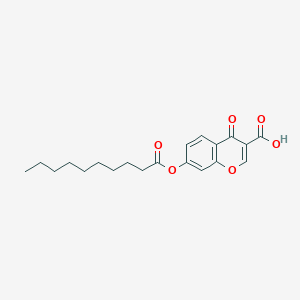
![3,3'-[([1,1'-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B12608665.png)
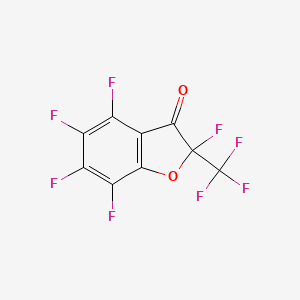
![4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one](/img/structure/B12608667.png)
